(2R)-2-hexyloxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-hexyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWSNNWLBMSXQR-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364622 | |
| Record name | (2R)-2-hexyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77495-66-0 | |
| Record name | (2R)-2-Hexyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77495-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-hexyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-hexyl-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for the Enantioselective Preparation of 2r 2 Hexyloxirane
Asymmetric Epoxidation Strategies for Terminal Alkenes
The direct asymmetric epoxidation of terminal alkenes, such as 1-octene (B94956), represents the most straightforward approach to (2R)-2-hexyloxirane. d-nb.inforsc.org This transformation requires the creation of a chiral center, making enantioselectivity a critical parameter. catalysis.blog
Transition Metal-Catalyzed Asymmetric Epoxidation (e.g., Jacobsen-Katsuki)
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes. wikipedia.orgopenochem.org This reaction utilizes a chiral manganese(III)-salen complex as a catalyst to deliver an oxygen atom, often from a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.org The C2 symmetric chiral ligand creates a chiral environment around the manganese center, directing the epoxidation to one face of the alkene. wikipedia.org While highly effective for cis-disubstituted alkenes, the enantioselectivity for terminal alkenes like 1-octene can be more variable and dependent on the specific ligand and reaction conditions. wikipedia.orgorganic-chemistry.org
Several advancements have been made to improve the efficacy of the Jacobsen-Katsuki epoxidation. The addition of axial donor ligands, such as N-oxides, can enhance the reaction rate, yield, and enantioselectivity. organic-chemistry.orgpitt.edu The mechanism is believed to involve a manganese(V)-oxo species as the active oxidant. organic-chemistry.org The reaction can proceed through different pathways, including a concerted or a radical mechanism, depending on the substrate and conditions. organic-chemistry.orgpitt.edu
For the synthesis of this compound from 1-octene, the choice of the chiral salen ligand is crucial for achieving high enantiomeric excess (ee).
| Catalyst System | Oxidant | Conversion (%) | Selectivity to Epoxide (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Chiral diphosphine-modified platinum(II) complexes | H₂O₂ | - | - | up to 41% | google.com |
| Manganese(III) complexes of chiral porphyrins | Iodosylbenzene | - | - | 42-58% | google.com |
| Mn(TDCPP)Cl in Triton X-100 micelles | H₂O₂ | ~25% (after 30 min) | >97% | - | capes.gov.br |
| cis-Dioxomolybdenum(VI)-tridentate Schiff base complexes | tert-Butyl hydroperoxide | Variable | Good | - | sid.ir |
Organocatalytic Approaches to Enantiopure Oxiranes
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis, offering a more environmentally friendly approach. d-nb.inforsc.org For the epoxidation of terminal alkenes, chiral ketones, such as those derived from fructose (B13574) (Shi catalysts), are particularly effective. d-nb.infoorganic-chemistry.org These catalysts generate a chiral dioxirane (B86890) in situ upon reaction with an oxidant like Oxone®. organic-chemistry.org The dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner. organic-chemistry.org
The Shi epoxidation has been successfully applied to the synthesis of terminal epoxides. d-nb.infoorganic-chemistry.org The reaction conditions, including pH, play a significant role in the catalyst's performance. organic-chemistry.org A convenient one-pot, two-step process has been developed for the synthesis of β-adrenergic blockers, which involves the Shi organocatalytic epoxidation of terminal alkenes as a key step. d-nb.inforsc.org
| Catalyst | Oxidant | Key Features | Reference |
|---|---|---|---|
| Shi's N-substituted oxazolidinone ketone | Oxone® | Metal-free, environmentally friendly, applicable in one-pot syntheses. | d-nb.inforsc.org |
| 2,2,2-trifluoroacetophenone | H₂O₂ | Mild, fast, and environmentally friendly for various olefins. | organic-chemistry.org |
| Pyrrole-proline diketopiperazine (DKP) | O₂ | Mediates reduction of dioxygen by Hantzsch ester for metal-free epoxidation. | rsc.org |
Biocatalytic Syntheses Utilizing Monooxygenases and Hydrolases
Biocatalysis offers a highly selective and sustainable route to enantiopure epoxides under mild reaction conditions. thieme-connect.de Monooxygenases, a class of enzymes, can catalyze the asymmetric epoxidation of alkenes using molecular oxygen as a "green" oxidant. thieme-connect.deresearchgate.net For instance, styrene (B11656) monooxygenase has been employed for the asymmetric epoxidation of various alkenes with high enantioselectivity. thieme-connect.de Xylene monooxygenase is another enzyme capable of catalyzing the epoxidation of alkenes. thieme-connect.de
Chloroperoxidase can also catalyze the stereoselective epoxidation of alkenes like 1-octene using hydrogen peroxide. google.com Peroxygenases are another class of enzymes that can efficiently epoxidize non-cyclic aliphatic alkenes. google.comgoogle.com
Kinetic resolution, often employing hydrolases, is another biocatalytic strategy. In this approach, a racemic mixture of the epoxide is subjected to an enzymatic reaction that selectively transforms one enantiomer, leaving the other enriched. The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes is a highly effective method for producing enantioenriched epoxides. pitt.edu
Stereoselective Alkene Functionalization Preceding Cyclization
An alternative to direct epoxidation is the stereoselective functionalization of the alkene followed by an intramolecular cyclization to form the epoxide. A common example is the formation of a halohydrin, which can then be converted to the epoxide. msu.edu
The reaction of an alkene with a halogen (e.g., Br₂ or Cl₂) in the presence of water yields a halohydrin. masterorganicchemistry.compearson.com This reaction proceeds via a cyclic halonium ion intermediate, and the subsequent attack by water occurs in an anti-fashion, leading to a specific stereochemical outcome. masterorganicchemistry.comlibretexts.orglibretexts.org For an unsymmetrical alkene like 1-octene, the nucleophilic attack by water generally occurs at the more substituted carbon. masterorganicchemistry.com
The resulting halohydrin can then be treated with a base to induce an intramolecular SN2 reaction (Williamson ether synthesis), where the alkoxide displaces the halide to form the epoxide ring. msu.edumasterorganicchemistry.com The stereochemistry of the epoxide is determined by the stereochemistry of the halohydrin precursor. msu.edu To achieve an enantioselective synthesis of this compound via this route, a method for the enantioselective formation of the halohydrin intermediate is required.
Green Chemistry Principles and Sustainable Routes in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.gov In the context of this compound synthesis, this translates to the use of less hazardous reagents, renewable resources, and more efficient catalytic processes.
Biocatalytic methods using enzymes like monooxygenases and peroxygenases are inherently green as they utilize molecular oxygen or hydrogen peroxide as oxidants and operate under mild aqueous conditions. thieme-connect.degoogle.comgoogle.com Organocatalytic epoxidations also align with green chemistry principles by avoiding the use of toxic heavy metals. d-nb.inforsc.org
The use of sustainable solvents and energy sources is another key aspect. For instance, reactions in aqueous micellar solutions can reduce the need for volatile organic solvents. capes.gov.br Similarly, utilizing renewable energy sources like concentrated solar radiation has been explored for certain organic transformations. nih.gov The development of one-pot reactions, which minimize intermediate isolation and purification steps, also contributes to a more sustainable process by reducing waste and resource consumption. d-nb.inforsc.org
Mechanistic Investigations and Stereocontrolled Transformations of the 2r 2 Hexyloxirane Moiety
Ring-Opening Reactions with Nucleophilic Reagents
The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, allowing for the formation of a wide array of functionalized molecules. thieme-connect.de In the case of (2R)-2-hexyloxirane, these reactions can be finely tuned to control both the site of nucleophilic attack (regioselectivity) and the resulting stereochemistry.
Regio- and Stereoselectivity in Nucleophilic Ring-Opening Processes
The regioselectivity of nucleophilic ring-opening of unsymmetrical epoxides like this compound is primarily dictated by the reaction conditions. libretexts.org Under basic or neutral conditions, with strong, unhindered nucleophiles, the reaction typically proceeds via an S(_N)2 mechanism. libretexts.org In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring. youtube.com This attack occurs from the backside of the C-O bond, leading to an inversion of stereochemistry at the site of attack.
For this compound, the attack of a nucleophile at the unsubstituted carbon (C1) is favored under these conditions, resulting in the formation of a secondary alcohol.
Table 1: Regioselectivity in Nucleophilic Ring-Opening of this compound under Basic/Neutral Conditions
| Nucleophile | Predominant Site of Attack | Resulting Product Type |
| RO⁻ | C1 (less substituted) | Secondary alcohol |
| R₂N⁻ | C1 (less substituted) | Secondary aminoalcohol |
| RS⁻ | C1 (less substituted) | Secondary thioalcohol |
Conversely, under acidic conditions, the reaction mechanism shifts towards an S(_N)1-like pathway. libretexts.org The epoxide oxygen is first protonated, creating a better leaving group. libretexts.org The C-O bond begins to break, and a partial positive charge develops on the carbon atoms. This positive charge is more stabilized on the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon. libretexts.org
Lewis Acid-Promoted and Organometallic-Mediated Ring-Opening
Lewis acids are frequently employed to activate the epoxide ring, enhancing its reactivity towards even weak nucleophiles. mdpi.com The coordination of the Lewis acid to the epoxide oxygen polarizes the C-O bonds, making the carbon atoms more electrophilic. researchgate.net The regioselectivity in Lewis acid-promoted ring-opening can be influenced by the nature of the Lewis acid and the nucleophile. For instance, the use of bulky Lewis acids can direct the nucleophile to the less hindered carbon. researchgate.net
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily open the epoxide ring. These reactions typically follow an S(_N)2 pathway, with the nucleophile attacking the less substituted carbon. For example, the reaction of this compound with a selenomethyllithium reagent proceeds via nucleophilic attack to yield a ring-opened hydroxyselenide. acs.org
A study demonstrated the ring-opening of 2-hexyloxirane with aniline (B41778) in the presence of a nitrile-coordinated aluminum-based Lewis acid catalyst, although the yield was moderate (41%). researchgate.net
Enantioconvergent and Enantioselective Ring-Opening Strategies
Enantioselective ring-opening of meso-epoxides using chiral catalysts is a powerful method for creating chiral molecules. scielo.org.mx While this compound is already chiral, enantioconvergent strategies can be applied to racemic mixtures of epoxides to yield a single enantiomer of the product. This often involves the use of a chiral catalyst that selectively reacts with one enantiomer of the epoxide, or a kinetic resolution where one enantiomer reacts faster than the other. researchgate.net
For instance, chiral Schiff base ligands have been used as catalysts in the asymmetric ring-opening of meso-cyclohexene epoxide with phenyllithium, yielding the product with moderate to good enantiomeric excess. scielo.org.mx Similar strategies can be envisioned for the desymmetrization of related epoxides.
Electrophilic Activation and Ring-Opening Pathways
While nucleophilic ring-opening is more common, electrophilic activation plays a crucial role, particularly in acidic conditions. libretexts.org The protonation of the epoxide oxygen is the initial step, forming a highly reactive oxonium ion. libretexts.org This is followed by the attack of a nucleophile. The regioselectivity of this process, as discussed earlier, favors attack at the more substituted carbon due to the stabilization of the partial positive charge. libretexts.org
Palladium-catalyzed C-H activation has been explored for the ring-opening of oxiranes with arenes. u-tokyo.ac.jp This reaction can proceed through different mechanistic pathways, potentially involving Pd(II)/Pd(IV) catalytic cycles, where the oxirane undergoes oxidative addition to the palladium center. u-tokyo.ac.jp
Rearrangement Reactions and Isomerizations of the Oxirane Ring (e.g., to Oxetanes)
Epoxides can undergo rearrangement reactions to form other heterocyclic structures, such as oxetanes. acs.org This transformation can be achieved by opening the epoxide with a nucleophile that also contains a leaving group. acs.org A notable example involves the reaction of 2-hexyloxirane with a selenomethyllithium reagent. acs.org The resulting hydroxyselenide intermediate can be converted to a halide, which then undergoes intramolecular cyclization upon treatment with a base to form the corresponding oxetane. acs.org
Isomerization of oxetanes themselves, which can be formed from epoxides, has also been studied. For example, oxetane-carboxylic acids can isomerize to lactones, a process that can be catalyzed by other acid molecules. ic.ac.uk
Polymerization Studies Utilizing this compound as a Monomer
This compound can serve as a monomer in ring-opening polymerization to produce polyethers. google.com The polymerization can be initiated by various catalytic systems, leading to polymers with different properties. The resulting polymer, poly(2-hexyloxirane), is a type of poly(glycidyl ether). google.com The functionalization of such polymers via C-H activation presents a modern approach to creating diverse materials from a single parent polymer. google.com
Applications of 2r 2 Hexyloxirane in Synthetic Organic Chemistry and Materials Science
Chiral Building Block in the Construction of Complex Molecular Architectures
The inherent chirality of (2R)-2-hexyloxirane makes it an indispensable starting material for the asymmetric synthesis of complex natural products and biologically active molecules. nih.govsigmaaldrich.com The epoxide ring, a highly strained three-membered heterocycle, is susceptible to nucleophilic attack, allowing for the stereocontrolled introduction of various functional groups. youtube.com This reactivity is harnessed by synthetic chemists to construct intricate molecular frameworks with high levels of stereochemical precision.
One notable application is in the synthesis of polycyclic terpene natural products. The stereocenter of this compound can dictate the stereochemical outcome of subsequent reactions, enabling the construction of multiple chiral centers within the target molecule. nih.gov Furthermore, its use as a chiral building block has been demonstrated in the synthesis of various alkaloids, where the nitrogen-containing heterocyclic core is assembled with a high degree of stereocontrol. researchgate.netresearchgate.net The ability to introduce specific stereochemistry is paramount in drug discovery, as different enantiomers of a molecule often exhibit vastly different biological activities. mdpi.com
The versatility of this compound is further exemplified by its use in the synthesis of complex molecules such as cascarillic acid. lookchem.com Its application extends to the preparation of key intermediates for potent hypoglycemic agents, where the epoxide moiety is introduced and subsequently elaborated to form the desired molecular architecture. clockss.org
Precursor for Stereoselective Synthesis of Chiral Alcohols and Diols
The ring-opening of this compound with various nucleophiles provides a reliable and stereoselective route to a diverse range of chiral alcohols and diols. acs.org This transformation is a cornerstone of asymmetric synthesis, as the resulting products are themselves valuable chiral intermediates for further synthetic manipulations.
The reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, proceeds via an SN2 mechanism, resulting in the inversion of configuration at the attacked carbon atom. masterorganicchemistry.com This allows for the predictable and controlled formation of a new stereocenter. For example, the reaction with an appropriate nucleophile can yield (S)-2-octanol. lookchem.com
Furthermore, the epoxide can be opened with oxygen nucleophiles, such as water or alcohols, under either acidic or basic conditions to afford chiral diols or ether-alcohols, respectively. youtube.comyoutube.com Biocatalytic methods, employing enzymes like lipases, have also been developed for the kinetic resolution of racemic epoxides, providing access to enantiomerically enriched this compound and its corresponding diol. nih.gov These chiral diols are important precursors for the synthesis of various biologically active compounds and chiral ligands.
Utility in the Design and Synthesis of Functional Polymeric Materials
The reactivity of the epoxide ring in this compound also lends itself to the synthesis of functional polymers. cymitquimica.comontosight.ai Ring-opening polymerization of epoxides can lead to the formation of polyethers with well-defined structures and properties. The incorporation of the chiral hexyloxirane unit into the polymer backbone can impart unique characteristics to the resulting material, such as chirality and hydrophobicity. ontosight.ai
Functional polymers are of great interest for a variety of applications, including drug delivery, bioimaging, and advanced coatings. uwo.cacaltech.edu The ability to tailor the properties of polymers by incorporating specific functional monomers is a key area of research in materials science. sigmaaldrich.commdpi.com The polymerization of this compound, either as a homopolymer or as a comonomer with other cyclic ethers, offers a pathway to novel polymeric materials with potential applications in these fields. The resulting polymers possess a unique combination of a flexible polyether backbone and chiral pendant hexyl groups, which can influence their self-assembly behavior and interaction with other molecules.
Role in Catalyst and Ligand Development (e.g., chiral auxiliaries)
In the realm of asymmetric catalysis, chiral molecules are essential for the development of catalysts and ligands that can induce stereoselectivity in chemical reactions. europa.eutcichemicals.com this compound and its derivatives can serve as precursors for the synthesis of chiral ligands for transition metal catalysts. nih.gov
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgwordpress.com While this compound itself is not typically used directly as a chiral auxiliary in the classical sense, the chiral alcohols and diols derived from its ring-opening are common starting materials for the synthesis of such auxiliaries. These auxiliaries can be attached to a prochiral substrate, influence the stereochemical outcome of a subsequent reaction, and then be cleaved and recovered. harvard.edu
Furthermore, the chiral diols obtained from this compound can be used to synthesize chiral phosphine (B1218219) or amine ligands. These ligands can then be coordinated to a metal center to create a chiral catalyst capable of promoting a wide range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and epoxidations. The stereochemical information embedded in the ligand, originating from this compound, is transferred to the substrate during the catalytic cycle, leading to the formation of an enantiomerically enriched product.
Computational and Theoretical Studies on 2r 2 Hexyloxirane Reactivity, Conformation, and Selectivity
Quantum Chemical Calculations of Electronic Structure and Reaction Pathways
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure of (2R)-2-hexyloxirane and predict its reaction pathways. These methods, ranging from semi-empirical to high-level ab initio calculations, can map out the potential energy surface of a reaction, identifying transition states and intermediates. wikipedia.org
For epoxides like this compound, a key feature of their electronic structure is the strained three-membered ring. This strain is not only due to bond angle deviation from the ideal tetrahedral geometry but also to the nature of the carbon-oxygen bonds. osaka-u.ac.jp Quantum chemical calculations can quantify this ring strain and elucidate the distribution of electron density, highlighting the electrophilic nature of the ring carbons and the nucleophilicity of the oxygen atom.
In the context of reaction pathways, quantum chemical modeling is instrumental in understanding the regioselectivity of ring-opening reactions, a cornerstone of epoxide chemistry. d-nb.info For unsymmetrical epoxides such as this compound, nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. Calculations can determine the activation energies for both possible pathways (attack at C1 vs. C2), thereby predicting the favored product. Under basic or neutral conditions, these calculations often confirm that the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon atom. d-nb.info Conversely, under acidic conditions, the reaction mechanism can shift towards a more SN1-like character, where the protonated epoxide opens to form a more stable carbocationic intermediate, favoring attack at the more substituted carbon. d-nb.info
Table 1: Calculated Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆O | nih.gov |
| Molecular Weight | 128.21 g/mol | nih.gov |
| Exact Mass | 128.120115130 Da | nih.gov |
| Complexity | 71 | lookchem.com |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Hydrogen Bond Acceptor Count | 1 | lookchem.com |
Mechanistic Elucidation of Catalytic Transformations via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of catalytic transformations involving epoxides. mdpi.comresearchgate.net DFT calculations provide a balance between computational cost and accuracy, making it feasible to study complex catalytic cycles involving this compound.
One significant area of study is the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates, a process of considerable industrial and environmental interest. rsc.org DFT studies have been employed to investigate the mechanism of this reaction catalyzed by various systems, including metal complexes and organocatalysts. rsc.orgacs.orgnih.gov These studies can model the coordination of the epoxide to the catalyst, the activation of the C-O bond, the nucleophilic attack of the halide or other nucleophile to open the ring, and the subsequent insertion of CO₂. mdpi.comrsc.org
For instance, DFT calculations can reveal the role of co-catalysts and the effect of ligand substitution on the catalytic activity and selectivity. acs.org In the context of this compound, DFT can predict how the chiral center influences the stereochemical outcome of the reaction, providing insights into enantioselective catalysis. The calculations can help rationalize the observed stereochemistry by comparing the energy barriers of competing diastereomeric transition states. mdpi.com
DFT has also been applied to understand other catalytic reactions of epoxides, such as hydroboration and rearrangements. nih.gov By modeling the entire catalytic cycle, researchers can identify the rate-determining step, characterize key intermediates, and understand the factors that control regioselectivity and stereoselectivity. nih.gov
Conformational Analysis and Stereoelectronic Effects of the Oxirane Ring
The reactivity and selectivity of this compound are intimately linked to its conformational preferences and the stereoelectronic effects exerted by the oxirane ring. springerprofessional.dee-bookshelf.de Conformational analysis, often aided by computational methods, examines the different spatial arrangements of the atoms in the molecule and their relative energies. scribd.comyoutube.com
The hexyl chain of this compound can adopt numerous conformations, and the lowest energy conformers will be the most populated at equilibrium. Computational studies can predict these low-energy conformations and analyze how the orientation of the hexyl group relative to the oxirane ring might influence its accessibility to reagents.
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. springerprofessional.de In epoxides, the Walsh orbitals of the three-membered ring play a crucial role. osaka-u.ac.jp These bent orbitals are higher in energy than typical sigma bonds, contributing to the ring strain and making the epoxide susceptible to ring-opening. osaka-u.ac.jp
The orientation of the substituent on the oxirane ring also has significant stereoelectronic implications. For example, the anti-periplanar arrangement of a C-H or C-C bond on an adjacent carbon to a C-O bond of the epoxide ring can lead to a stabilizing hyperconjugative interaction. This interaction, involving the donation of electron density from the σ orbital of the C-H or C-C bond into the σ* antibonding orbital of the C-O bond, can weaken the C-O bond and facilitate its cleavage. pitt.edu Computational analysis can quantify the strength of these interactions and their impact on the transition state energies of ring-opening reactions. pitt.edu
The regioselectivity of epoxide ring-opening can also be analyzed in terms of hard-soft acid-base (HSAB) theory, where the coordination of an acid to the epoxide oxygen influences the "pulling effect" on the C-O bonds, thereby directing the nucleophilic attack. cdnsciencepub.comcdnsciencepub.com
Prediction of Spectroscopic Signatures for Chiral Discrimination
The prediction of spectroscopic signatures is a powerful application of computational chemistry that can aid in the characterization and chiral discrimination of molecules like this compound. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly sensitive to the absolute configuration of a chiral molecule.
Quantum chemical calculations can simulate the VCD and ECD spectra of the (R) and (S) enantiomers of 2-hexyloxirane. By comparing the calculated spectra with experimentally obtained spectra, the absolute configuration of a sample can be unambiguously determined. This is especially valuable when crystallographic methods are not feasible.
Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.net While standard ¹H and ¹³C NMR are not inherently sensitive to chirality in an achiral solvent, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions that lead to separable signals for the enantiomers. Theoretical calculations can help to understand the nature of these diastereomeric interactions and predict the expected differences in the NMR spectra, aiding in the determination of enantiomeric excess.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Cyclic carbonates |
| Dimethylsulfoxonium methylide |
Advanced Analytical Methodologies for Stereochemical and Mechanistic Characterization in 2r 2 Hexyloxirane Research
Chiral Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral GC, HPLC)
Chiral chromatography is an indispensable tool for separating enantiomers and quantifying the enantiomeric excess (ee) of (2R)-2-hexyloxirane. gcms.cz This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. elementlabsolutions.comphenomenex.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized for this purpose. gcms.czthieme-connect.de
Chiral Gas Chromatography (GC):
Chiral GC is particularly effective for the analysis of volatile compounds like this compound. The separation is achieved using capillary columns coated with a chiral stationary phase, often a derivatized cyclodextrin (B1172386). gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline separation of the enantiomers. wiley-vch.degcms.cz For instance, the enantiomers of various oxiranes have been successfully resolved using columns with stationary phases like heptakis (2, 3-di-o-acetyl-6-t-butyldimethylsilyl)-β-cyclodextrin. wiley-vch.de
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC offers a versatile alternative, especially for less volatile derivatives of this compound or for preparative scale separations. phenomenex.comdatapdf.com The technique employs a chiral stationary phase, and the separation is influenced by the composition of the mobile phase, which typically consists of a mixture of organic solvents. dujps.comhplc.eu Polysaccharide-based CSPs are common for these separations. phenomenex.com The enantiomeric purity of compounds structurally related to this compound has been determined using chiral HPLC, often in comparison with authentic racemic samples to confirm peak assignments. doi.orginnovareacademics.in
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for structure elucidation and is increasingly used for reaction monitoring. osf.iomagritek.commanufacturingchemist.com While standard NMR can confirm the constitution of this compound, advanced methods are required for stereochemical assignment. youtube.com
Stereochemical Assignment:
The absolute configuration of chiral centers can be determined by derivatizing the molecule with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), and analyzing the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters. core.ac.uk The differences in chemical shifts (Δδ) between the diastereomers can be correlated to the absolute configuration at the chiral center. core.ac.uk Another approach involves the use of chiral shift reagents, such as europium complexes [e.g., Eu(hfc)₃], which can induce separation of signals for enantiomers in the NMR spectrum. amazonaws.com
Reaction Monitoring:
Benchtop NMR spectrometers have made it feasible to monitor reactions in real-time, providing kinetic data and insights into reaction mechanisms. osf.iomagritek.com By setting up a flow reactor within the NMR spectrometer, the conversion of reactants to products, including this compound, can be quantified directly from the spectra without the need for calibration. osf.iorsc.org This is particularly useful for identifying transient intermediates and understanding the stereochemical outcome of a reaction. magritek.com Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC can be applied in-flow to elucidate the structure of unknown products or byproducts. osf.io
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment
Vibrational circular dichroism (VCD) and optical rotatory dispersion (ORD) are chiroptical techniques that provide information about the absolute configuration of chiral molecules. hindsinstruments.comtaylorandfrancis.combruker.com
Vibrational Circular Dichroism (VCD):
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.combruker.com The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. bruker.com By comparing the experimentally measured VCD spectrum of this compound with spectra predicted by quantum chemical calculations (e.g., using density functional theory, DFT), the absolute configuration can be unambiguously assigned. rsc.orgmdpi.com The VCD spectra of enantiomers are mirror images, providing a definitive method for their differentiation. researchgate.net
Optical Rotatory Dispersion (ORD):
ORD is the measurement of the change in optical rotation of a chiral substance with the wavelength of light. taylorandfrancis.compbsiddhartha.ac.injasco-global.com The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. pbsiddhartha.ac.in While ORD can be used to determine the absolute configuration of this compound, it is often used in conjunction with other techniques for confirmation. jascoinc.com The comparison of the optical rotation of a synthesized sample with literature values for a known configuration can also serve as a method of assignment. wiley-vch.de
X-ray Crystallography of this compound Derivatives or Associated Complexes
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative or co-crystallized with another molecule to form a complex. thieme-connect.de
The process involves synthesizing a solid derivative of this compound, for example, by reacting it to form a solid diol or an ester. arkat-usa.org This crystalline derivative is then subjected to X-ray diffraction analysis. The resulting electron density map allows for the precise determination of the position of each atom in the crystal lattice, confirming the connectivity and the absolute configuration of all chiral centers. thieme-connect.denih.gov This technique has been used to confirm the relative and absolute configurations of various complex molecules, including those synthesized from chiral epoxide precursors. arkat-usa.org The structural data obtained can also reveal details about intermolecular interactions within the crystal. nih.govsciensage.info
Emerging Research Directions and Future Perspectives in 2r 2 Hexyloxirane Chemistry
Development of Novel Catalytic Systems for Enantioselective Transformations
The reactivity of the epoxide ring in (2R)-2-hexyloxirane makes it a versatile precursor for a variety of enantioselective transformations. Modern research is focused on developing new catalytic systems that offer higher selectivity, milder reaction conditions, and broader substrate scope. These advancements are crucial for synthesizing complex chiral molecules efficiently.
A significant area of development is the use of metal-salen complexes for the asymmetric ring-opening (ARO) of epoxides. While much work has focused on the desymmetrization of meso-epoxides, the principles are extended to kinetic resolutions of racemic epoxides and reactions of chiral epoxides. For instance, chromium-salen catalysts have been investigated for the kinetic asymmetric ring-opening of terminal epoxides like 2-hexyloxirane. Current time information in Vanderburgh County, US. Similarly, cobalt- and vanadium-based salen complexes are being explored. Chiral macrocyclic V(V) salen complexes, for example, have been shown to be effective catalysts in asymmetric cyanation reactions, with the reactivity of 2-hexyloxirane being noted within the context of other substituted oxiranes. specificpolymers.com These catalysts often operate via a cooperative mechanism, where two metal centers may work in concert to activate both the epoxide and the nucleophile, leading to high enantioselectivity. google.com
Beyond established metal-salen systems, researchers are designing novel catalysts to expand the reaction scope. Platinum complexes with "donor-acceptor" ligands have emerged as highly effective for hydrofunctionalization reactions, such as hydroalkoxylation, on unactivated alkenes. researchgate.net The development of chiral versions of these platinum catalysts holds promise for asymmetric transformations that could be applied to precursors of or derivatives from this compound. researchgate.net Another frontier is the use of dinuclear zinc complexes, which have shown success in the desymmetrization of other substrates and represent a promising strategy for developing new enantioselective reactions. google.com
Organocatalysis, which avoids the use of metals, represents a significant shift in the field. Chiral diphenylprolinol TMS ether, for example, has been used to catalyze cascade reactions, demonstrating the power of organocatalysts to create multiple stereocenters in a single operation. acs.org The application of such catalysts to transformations involving this compound could open new pathways to complex chiral products without the risk of metal contamination.
| Catalyst System | Transformation Type | Key Research Findings | Reference |
|---|---|---|---|
| Chromium-Salen Complexes | Asymmetric Ring-Opening (ARO) | Effective for kinetic resolution and ARO of terminal epoxides. | Current time information in Vanderburgh County, US.mdpi.com |
| Cobalt-Salen Complexes | Asymmetric Ring-Opening (ARO) | Used in the ARO of meso-epoxides; can be adapted for chiral epoxides. | google.com |
| Vanadium(V)-Salen Complexes | Asymmetric Cyanation | Demonstrate excellent performance in the asymmetric addition of cyanide to epoxides. | specificpolymers.com |
| Chiral Platinum Complexes | Hydrofunctionalization | Emerging "donor-acceptor" systems for potential asymmetric hydroalkoxylation. | researchgate.net |
| Organocatalysts (e.g., Prolinol ethers) | Cascade Michael-Alkylation | Enables metal-free synthesis of complex structures with high stereocontrol. | acs.org |
Integration into Flow Chemistry and Continuous Processing Methodologies
The transition from traditional batch synthesis to continuous flow processing is a major trend in modern chemistry, offering enhanced safety, improved process control, and greater scalability. The integration of this compound chemistry into these methodologies is a key area of emerging research.
Flow chemistry utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. syncrest.comsioc-journal.cn This level of control is particularly advantageous for highly exothermic or rapid reactions involving epoxides, minimizing the formation of byproducts and improving safety. For instance, the synthesis of chiral epoxides can be performed in continuous flow systems, sometimes involving immobilized catalysts or reagents. acs.orgrsc.org This has been demonstrated in the preparation of chiral precursors for pharmaceuticals, where a polymer-supported chiral catalyst was used in a packed-bed reactor for an asymmetric reaction, followed by a subsequent epoxidation step in a coil reactor. acs.orgchemrxiv.org Such "telescoped" processes, where multiple reaction steps are connected in sequence without intermediate purification, significantly improve efficiency. acs.org
The application of these principles to this compound can streamline its production and subsequent transformations. For example, the enantioselective epoxidation of 1-octene (B94956) to produce this compound could be performed in a continuous reactor. thieme-connect.dedoi.org Subsequently, the ring-opening of the resulting epoxide with various nucleophiles can also be conducted in a continuous manner. A flow procedure for the synthesis of a library of β-aminophenols was developed by reacting epoxides with amines in heated reactor coils, showcasing the potential for rapid analogue synthesis. nih.gov The development of scalable flow procedures for the direct preparation of terminal epoxides from ketones has also been reported, offering alternative synthetic routes that are well-suited for continuous manufacturing. researchgate.net
| Flow Chemistry Application | Methodology | Potential Advantage for this compound | Reference |
|---|---|---|---|
| Chiral Epoxide Synthesis | Immobilized chiral catalysts in packed-bed reactors. | Enables continuous, enantioselective production and catalyst recycling. | acs.orgrsc.org |
| Telescoped Reactions | Connecting multiple flow reactors for sequential transformations. | Streamlines multi-step synthesis involving this compound without isolation of intermediates. | chemrxiv.org |
| Epoxide Ring-Opening | Reacting epoxides with nucleophiles in heated reactor coils. | Rapid and controlled synthesis of derivatives like amino alcohols or diols. | nih.gov |
| Hazardous Reagent Use | In-situ generation and immediate consumption of unstable reagents. | Improves safety for reactions such as those involving azides or organolithium compounds. | researchgate.net |
Exploration of Bio-based Feedstocks for Sustainable this compound Production
The chemical industry's shift towards sustainability has spurred intensive research into the use of renewable, bio-based feedstocks. The production of this compound, which is traditionally derived from petroleum-based 1-octene, is a prime candidate for this green transition.
The key to sustainable this compound is the production of its precursor, 1-octene, from biomass. One promising route starts with octanoic acid, a fatty acid that can be sourced from plant oils or microbial fermentation. researchgate.net Researchers have developed a dual-bed catalyst system (RuSn/SiO₂ and Al₂O₃) that can directly convert bio-based octanoic acid into 1-octene with high yield (69.4%) and purity (83.9%). rsc.org This process is noted for its potential for lower CO₂ emissions compared to conventional petroleum-based methods. rsc.org
Another innovative approach involves the use of rhamnolipids, which are biosurfactants produced by bacteria like Pseudomonas putida. These glycolipids can be synthesized from carbohydrates such as glucose or xylose. mdpi.com The lipid portion contains a double bond that can be cleaved through ethenolysis, a metathesis reaction with ethylene (B1197577) using a Grubbs-Hoveyda catalyst, to selectively generate 1-octene. mdpi.com This chemoenzymatic route demonstrates a pathway to produce valuable olefins entirely from renewable resources. mdpi.com Similar metathesis strategies have been proposed for long-chain fatty acids derived from plant oils. rsc.org
The development of these bio-based routes provides a foundation for a more sustainable chemical supply chain. Once bio-based 1-octene is produced, it can be converted to this compound using established enantioselective epoxidation methods, thus creating a fully bio-derived chiral building block.
| Bio-based Feedstock | Conversion Process | Key Intermediate | Research Highlight | Reference |
|---|---|---|---|---|
| Biomass-derived Octanoic Acid | Catalytic hydrogenation and dehydration | 1-Octene | Achieved 69.4% yield of 1-octene using a dual-bed catalyst system. | researchgate.netrsc.org |
| Carbohydrates (e.g., Glucose) | Fermentation to Rhamnolipids followed by Ethenolysis | 1-Octene | Demonstrates a combined bio- and chemical synthesis pathway from sugars. | mdpi.com |
| Plant Oils (Fatty Acids) | Isomerization followed by Metathesis with Ethylene | 1-Octene | A known process for converting fatty acid esters into terminal alkenes. | rsc.org |
| Lignocellulosic Biomass | Depolymerization and chemical conversion | Various Platform Chemicals | Lignin and cellulose (B213188) are sources for aromatic and aliphatic building blocks for other bio-based epoxides. | specificpolymers.comresearchgate.netmdpi.com |
Expanding Applications in Advanced Functional Materials and Nanotechnology
The unique structure of this compound, featuring a reactive chiral center and a lipophilic alkyl chain, makes it an attractive monomer for the synthesis of advanced functional materials. Its incorporation into polymers can impart specific properties relevant to materials science and nanotechnology.
One of the primary applications is in the creation of functional polymers through ring-opening polymerization. The polymerization of 2-hexyloxirane leads to poly(2-hexyloxirane), a polyether with a chiral center and a hexyl side chain on each repeating unit. google.com The stereoregularity of the polymer, controlled by the chirality of the monomer, can influence its macroscopic properties, such as its thermal behavior and crystallinity. These polymers can be used in applications ranging from specialty elastomers to functional coatings.
Furthermore, this compound can serve as a building block or a reactive modifier in other polymer systems, such as epoxy resins. While most epoxy resins are based on aromatic building blocks like DGEBA, there is a growing interest in incorporating aliphatic or bio-based epoxides to tailor properties like flexibility, impact strength, and viscosity. specificpolymers.comtu-clausthal.de The chiral nature of this compound could be exploited to create polymers with chiroptical properties or to serve as chiral scaffolds.
In the realm of nanotechnology, functional polymers are essential for creating structured materials at the nanoscale. osha.govwikipedia.org For example, block copolymers containing a poly(2-hexyloxirane) segment could self-assemble into well-defined nanostructures like micelles, vesicles, or ordered films. These structures have applications in areas such as drug delivery, nanolithography, and sensor technology. meddocsonline.org The hexyl side chains would provide hydrophobicity, while the polyether backbone offers polarity, making such polymers amphiphilic. The ability to modify the polymer surface is crucial for applications like improving cell adhesion on biomaterials or creating water-repellent surfaces on coatings. meddocsonline.orgmknano.com The use of this compound allows for the precise introduction of chirality and alkyl functionality, expanding the toolbox for designing the next generation of advanced materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-2-hexyloxirane, and how can enantiomeric purity be validated?
- Methodological Answer : this compound is typically synthesized via epoxidation of chiral precursors. For example, (S)-2-chloro-octanal can be converted to the epoxide using a Sharpless-type asymmetric oxidation, yielding 66% with [α]D = +6.2 (c = 1.8, CHCl3) . Enantiomeric purity should be validated using polarimetry (comparing observed vs. literature optical rotations) and chiral HPLC or GC. Nuclear magnetic resonance (NMR) analysis of diastereomeric derivatives (e.g., using Mosher esters) can further confirm configuration .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : Assign peaks for oxirane protons (δ 2.5–3.5 ppm) and hexyl chain protons (δ 0.8–1.6 ppm).
- IR Spectroscopy : Confirm epoxide C-O-C stretching (~850 cm⁻¹) .
- Mass Spectrometry (MS) : Report molecular ion peaks (e.g., m/z 128.2 for C8H16O) .
Data must align with NIST reference standards , and purity (>97%) should be verified via gas chromatography (GC) .
Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : The (R)-configuration directs nucleophilic attack to specific positions due to steric and electronic effects. For example, in acid-catalyzed hydrolysis, the nucleophile (H2O) attacks the less hindered carbon, yielding (R)-1,2-octanediol. Reaction outcomes should be monitored via kinetic studies and stereochemical analysis (e.g., comparing diastereomer ratios via HPLC) .
Advanced Research Questions
Q. What strategies resolve contradictions in enantiomeric excess (ee) measurements between optical rotation and chiral chromatography?
- Methodological Answer : Discrepancies may arise from solvent effects (e.g., CHCl3 vs. hexane) or impurities. Cross-validate using:
- Polarimetry : Standardize concentration and solvent to match literature conditions (e.g., [α]D = +7.4 in CHCl3 at c = 4.5) .
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases.
Statistical analysis (e.g., t-tests) should confirm consistency between methods .
Q. How can computational modeling predict regioselectivity in this compound’s reactions with nucleophiles?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for nucleophilic attack pathways. Compare computed energy barriers for attack at C1 vs. C2 to predict regioselectivity. Validate predictions experimentally via kinetic isotope effects (KIEs) or Hammett plots .
Q. What experimental designs minimize side reactions during large-scale synthesis of this compound?
- Methodological Answer : Optimize:
- Temperature control : Maintain ≤0°C during epoxidation to prevent over-oxidation.
- Catalyst loading : Use stoichiometric titanium(IV) isopropoxide and diethyl tartrate for asymmetric induction .
- Workup protocols : Quench reactions with aqueous NaHCO3 to neutralize acids and extract with dichloromethane. Monitor byproducts via GC-MS .
Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) of this compound?
- Methodological Answer : Cross-reference data from multiple authoritative sources (e.g., NIST Chemistry WebBook , peer-reviewed journals ). Replicate measurements under standardized conditions (e.g., atmospheric pressure) and report uncertainties. For unresolved contradictions, conduct purity reassessment via elemental analysis or high-resolution MS .
Data Presentation & Reproducibility Guidelines
- Experimental Replication : Publish full synthetic protocols (reagents, temperatures, times) and raw spectral data (NMR, IR) in supplementary materials .
- Statistical Analysis : Use ANOVA or chi-square tests to validate reproducibility across multiple batches .
- Ethical Reporting : Disclose all conflicting data sources and justify methodological choices (e.g., solvent selection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
